molecular formula C9H19NOS B11905633 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol

2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol

Cat. No.: B11905633
M. Wt: 189.32 g/mol
InChI Key: CGDFOWNWKCCTAN-UHFFFAOYSA-N
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Description

2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: is a chemical compound with the molecular formula C9H19NOS and a molecular weight of 189.317 g/mol . It is a useful research chemical, often utilized as a building block in organic synthesis. The compound features a thietane ring, which is a four-membered ring containing sulfur, making it part of the thiaheterocycle family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol typically involves the formation of the thietane ring through nucleophilic cyclization or photochemical [2 + 2] cycloadditions . One common method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide .

Industrial Production Methods: Industrial production of thietane-containing compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a thiol or other sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can modify the thietane ring or the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Chemistry: 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.

Biology and Medicine: Thietane-containing compounds have shown potential in pharmaceutical applications, including antiviral and anticancer agents . The unique structure of the thietane ring can enhance the biological activity and stability of these compounds.

Industry: In the industrial sector, thietane derivatives are used in the production of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol involves its interaction with molecular targets through its thietane ring and amino group. The sulfur atom in the thietane ring can participate in various chemical interactions, including coordination with metal ions and formation of hydrogen bonds . These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Methyl-5-[(thietan-3-yl)amino]pentan-1-ol
  • 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol

Uniqueness: this compound is unique due to its specific substitution pattern on the thietane ring and the presence of both an amino group and a hydroxyl group. This combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

2-methyl-1-(thietan-3-ylamino)pentan-2-ol

InChI

InChI=1S/C9H19NOS/c1-3-4-9(2,11)7-10-8-5-12-6-8/h8,10-11H,3-7H2,1-2H3

InChI Key

CGDFOWNWKCCTAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CNC1CSC1)O

Origin of Product

United States

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